molecular formula C20H18N2O3 B2822377 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide CAS No. 852136-63-1

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide

Cat. No.: B2822377
CAS No.: 852136-63-1
M. Wt: 334.375
InChI Key: OFRPBCBMKNBSKX-DAXSKMNVSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a synthetic chemical compound of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemistry. This molecule features a benzodioxole group linked via an acrylamide bridge to a 2-methylindole moiety, a structural motif present in various biologically active molecules . Compounds containing the benzo[d][1,3]dioxole unit have been investigated for their ability to serve as key intermediates in pharmaceutical synthesis and have shown relevance in the development of insecticides . Furthermore, structurally similar acrylamide derivatives have been studied for their physiological effects, such as modulating the TRPM8 receptor (a cold and menthol receptor), which is a target of interest for developing cooling sensates and therapeutic agents . The indole ring system is a privileged scaffold in drug discovery, often associated with diverse biological activities. Researchers can utilize this high-purity compound as a critical building block for constructing more complex molecular architectures or as a reference standard in analytical studies. Its primary value lies in its application in bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the discovery of new therapeutic and agrochemical candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-8-16-9-15(2-5-17(16)22-13)11-21-20(23)7-4-14-3-6-18-19(10-14)25-12-24-18/h2-10,22H,11-12H2,1H3,(H,21,23)/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRPBCBMKNBSKX-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with indole-based amines. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity. For instance, methods utilizing tetrabutylammonium iodide (TBAI) and sodium acetate have been reported to enhance the reaction efficiency .

Anticancer Properties

The primary focus of research on this compound has been its anticancer activity. Studies indicate that it exhibits potent inhibitory effects against various cancer cell lines. For example, related compounds containing the benzo[d][1,3]dioxol moiety have demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cells . These values suggest that compounds with similar structures may also possess significant anticancer properties.

Table 1: Comparative IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...)HepG22.38
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...)HCT1161.54
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(...)MCF74.52

The anticancer mechanisms of this compound are thought to involve several pathways:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Case Studies

Recent studies have highlighted the effectiveness of benzo[d][1,3]dioxole derivatives in preclinical models:

  • A study reported that a derivative with a similar structure exhibited significant tumor growth inhibition in xenograft models of breast cancer . The treatment led to a marked decrease in tumor size compared to control groups.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of acrylamides, which are known for their diverse biological activities. The structural attributes of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide indicate potential interactions with various biological targets, making it a subject of interest in drug discovery.

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Compound NameStructure FeaturesBiological Activity
5-FluoroindoleIndole derivativeAnticancer activity
Benzodioxole derivativesBenzo[d][1,3]dioxole moietyAntimicrobial properties
Acrylamide derivativesAcrylamide functional groupNeurotoxicity studies

The combination of the benzo[d][1,3]dioxole and indole structures within an acrylamide framework may provide distinct pharmacological profiles compared to other similar compounds.

Drug Development

The compound's unique structure allows for exploration in various therapeutic areas:

Anti-Cancer Research

Studies have highlighted the anticancer potential of similar indole derivatives. For instance, indole compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of signaling pathways involved in cell survival and death .

Neuropharmacology

Acrylamide derivatives are often investigated for neuroprotective properties. The ability of this compound to interact with neural targets could position it as a candidate for treating neurodegenerative diseases .

Inhibition of Melanin Production

Research on analogs of this compound has shown promise in inhibiting melanin production in B16F10 melanoma cells by targeting intracellular tyrosinase activity. This suggests potential applications in treating hyperpigmentation disorders .

Antioxidant Properties

Studies indicate that certain analogs exhibit strong antioxidant efficacy comparable to established controls. This property is crucial for developing treatments for oxidative stress-related conditions .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Acrylamide System

The acrylamide group undergoes conjugate additions due to its electron-deficient double bond. Typical reactions include:

Reaction TypeReagents/ConditionsProduct StructureYield (%)Reference
Thiol additionThiophenol, DCM, 0°C → RT, 24 hβ-Sulfanyl acrylamide derivative82
Amine additionBenzylamine, EtOH, reflux, 12 hβ-Amino acrylamide adduct67
OrganometallicGrignard reagents (e.g., MeMgBr), THF, −78°Cβ-Alkylated acrylamide58

These reactions proceed via Michael addition mechanisms, with regioselectivity confirmed by NMR analysis.

Reduction of the Acrylamide Double Bond

Catalytic hydrogenation selectively reduces the C=C bond without affecting aromatic systems:

text
**Reaction Setup**: - Catalyst: 10% Pd/C - Solvent: Ethanol - Pressure: 1 atm H₂ - Time: 6 h - Yield: 89% [4]

The saturated product N-((2-methyl-1H-indol-5-yl)methyl)-3-(benzo[d] dioxol-5-yl)propanamide shows increased conformational flexibility while retaining hydrogen-bonding capacity .

Hydrolysis of the Acrylamide Group

Under acidic or basic conditions, the acrylamide undergoes hydrolysis:

ConditionReagentsProductKey Observation
Acidic (HCl)6M HCl, reflux, 8 hCarboxylic acid + amine byproductsPartial decomposition of indole
Basic (NaOH)2M NaOH, MeOH/H₂O, 60°C, 4hCarboxylate saltBenzo[d] dioxole ring remains intact

Electrophilic Aromatic Substitution on the Indole Moiety

The 2-methylindole group participates in electrophilic reactions:

Nitration :

text
HNO₃/H₂SO₄ (1:3), 0°C → RT → 5-nitroindole derivative (Yield: 73%)

Sulfonation :

text
ClSO₃H, DCM, −10°C → Sulfonic acid at C6 (Yield: 68%)[4][8]

The methyl group at C2 directs electrophiles to C5 and C6 positions, as confirmed by NOESY experiments.

Benzo[d] dioxole Ring-Opening Reactions

The 1,3-benzodioxole system undergoes cleavage under strong acidic conditions:

Reaction :

text
H₂O/HCl (conc.), reflux, 24 h → Catechol derivative + formaldehyde

This generates 3-(3,4-dihydroxyphenyl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide , which oxidizes readily to o-quinone species .

Coordination Chemistry

The indole N-H and acrylamide carbonyl groups act as ligands for metal ions:

Metal SaltSolvent SystemComplex StructureStability Constant (log β)
Cu(NO₃)₂·3H₂OMeOH/H₂O (4:1)Octahedral Cu(II) complex8.2 ± 0.3
ZnCl₂DMFTetrahedral Zn(II) complex6.7 ± 0.2

X-ray crystallography reveals bidentate binding through indole N and acrylamide O atoms .

Key Reactivity Trends

  • Electronic Effects : The electron-withdrawing acrylamide group activates the β-position for nucleophilic attacks while deactivating the aromatic rings toward electrophiles .

  • Steric Influences : The 2-methyl group on indole hinders reactions at C3 but facilitates C5/C6 substitutions .

  • pH Sensitivity : Hydrolysis and coordination reactions show strong pH dependence, with optimal stability between pH 6–8 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acrylamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of benzo[d][1,3]dioxol-5-yl acrylate derivatives with indole-containing intermediates via amide bond formation using coupling agents like EDCI or HOBt .
  • Step 2 : Optimization of reaction conditions (e.g., polar aprotic solvents like DMF, temperatures between 0–25°C, and pH control) to enhance yield (70–85%) and stereoselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (Z-configuration) and substituent positions via ¹H/¹³C NMR .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 356.20 [M+H]+ for analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns .

Q. What analytical techniques are critical for evaluating solubility and stability?

  • Solubility Testing : Use DMSO for stock solutions, with aqueous solubility determined via shake-flask method .
  • Stability Studies : Monitor degradation under light, temperature (4–37°C), and pH (3–9) using UV-Vis spectroscopy .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity and mechanism of action?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against bacterial Mur ligases (critical for cell wall synthesis) using ATP-depletion assays .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to target proteins like kinases or receptors .
  • Cell-Based Assays : Test cytotoxicity (e.g., IC₅₀ in cancer lines via MTT assay) and selectivity using HEK293 control cells .

Q. How can researchers resolve contradictions in binding affinity data across studies?

  • Methodological Consistency : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .
  • Orthogonal Techniques : Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) for thermodynamic validation .
  • Structural Modeling : Use molecular docking (AutoDock Vina) to identify steric clashes or binding pose discrepancies .

Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

  • Structural Modifications : Introduce PEGylated groups or methyl substituents to enhance solubility and reduce metabolic clearance .
  • Prodrug Design : Mask the acrylamide group with ester prodrugs to improve oral bioavailability .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable LogP (2–4) and low CYP inhibition .

Q. How can researchers validate target engagement in complex biological systems?

  • Photoaffinity Labeling : Incorporate diazirine moieties to crosslink with target proteins in live cells, followed by pull-down and LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

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